1-Methoxy-2-methyl-1-propene-1-ol

Description

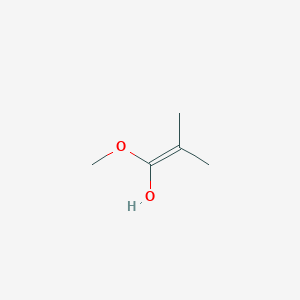

Structure

3D Structure

Properties

CAS No. |

187809-34-3 |

|---|---|

Molecular Formula |

C5H10O2 |

Molecular Weight |

102.13 g/mol |

IUPAC Name |

1-methoxy-2-methylprop-1-en-1-ol |

InChI |

InChI=1S/C5H10O2/c1-4(2)5(6)7-3/h6H,1-3H3 |

InChI Key |

ODHXKXPEQYLDOF-UHFFFAOYSA-N |

SMILES |

CC(=C(O)OC)C |

Canonical SMILES |

CC(=C(O)OC)C |

Synonyms |

1-Propen-1-ol, 1-methoxy-2-methyl- |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 1-Methoxy-2-methyl-1-propene-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides an in-depth technical overview of a proposed synthetic pathway for 1-Methoxy-2-methyl-1-propene-1-ol. Due to the absence of a direct, documented synthesis in the current literature, this guide outlines a theoretical yet plausible multi-step approach based on established principles of organic chemistry, particularly enolate formation and kinetic control. The target compound, an enol ether derivative, is of interest for its potential as a reactive intermediate in organic synthesis. This guide includes detailed experimental protocols, tabulated data for key reagents and expected products, and visualizations of the proposed reaction pathway and experimental workflow.

Introduction

This compound is a substituted enol, a class of organic compounds characterized by a hydroxyl group attached to a carbon-carbon double bond. Enols are typically unstable and exist in equilibrium with their more stable keto tautomers. In the case of this compound, the corresponding keto tautomer is methyl 2-methylpropanoate. The presence of a methoxy group on the double bond may influence the stability and reactivity of the enol form.

The synthesis and isolation of stable enols are of significant interest in organic chemistry as they can serve as versatile nucleophilic intermediates in a variety of carbon-carbon bond-forming reactions. This guide proposes a robust synthetic strategy to access this compound, a compound with potential applications in fine chemical synthesis and drug discovery.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a two-step process commencing from the commercially available starting material, methyl 2-methylpropanoate. The core of the proposed synthesis involves the formation of a lithium enolate followed by a carefully controlled protonation to favor the kinetic enol product.

Step 1: Enolate Formation The first step is the deprotonation of the α-carbon of methyl 2-methylpropanoate using a strong, sterically hindered, non-nucleophilic base such as lithium diisopropylamide (LDA). This reaction is typically carried out at low temperatures in an aprotic solvent like tetrahydrofuran (THF) to ensure the formation of the kinetic enolate and to prevent side reactions.

Step 2: Kinetic Protonation The second step involves the controlled protonation of the generated enolate to yield the desired enol, this compound. This is a critical step, as protonation on the carbon atom would lead back to the starting ester. To favor the formation of the enol (O-protonation), a carefully chosen proton source and specific reaction conditions are necessary. A proton source with a pKa value that is higher than that of the target enol should be used, and the reaction should be conducted at a low temperature to ensure kinetic control.

Data Presentation

Table 1: Properties of Key Reagents and the Product

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| Methyl 2-methylpropanoate | C₅H₁₀O₂ | 102.13 | 92-93 | 0.89 |

| Diisopropylamine | C₆H₁₅N | 101.19 | 84 | 0.722 |

| n-Butyllithium | C₄H₉Li | 64.06 | - | 0.68 (in hexanes) |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 66 | 0.889 |

| This compound | C₅H₁₀O₂ | 102.13[1][2] | (Not available) | (Not available) |

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Expected Chemical Shifts / Frequencies |

| ¹H NMR (CDCl₃) | δ 5.5-6.0 (s, 1H, OH), 3.6-3.8 (s, 3H, OCH₃), 1.6-1.8 (s, 6H, 2 x CH₃) |

| ¹³C NMR (CDCl₃) | δ 150-155 (C=C-O), 100-105 (C=C-O), 60-65 (OCH₃), 20-25 (2 x CH₃) |

| IR (neat) | 3600-3400 cm⁻¹ (O-H stretch, broad), 1650-1600 cm⁻¹ (C=C stretch) |

Experimental Protocols

4.1 Synthesis of Lithium Diisopropylamide (LDA)

-

To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, add anhydrous tetrahydrofuran (THF, 100 mL).

-

Cool the flask to -78 °C in a dry ice/acetone bath.

-

Slowly add diisopropylamine (1.1 equivalents) to the cooled THF via syringe.

-

To this solution, add n-butyllithium (1.0 equivalent, typically 2.5 M in hexanes) dropwise via syringe over 15 minutes.

-

Allow the resulting solution to stir at -78 °C for 30 minutes to ensure complete formation of LDA.

4.2 Synthesis of this compound

-

In a separate flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, prepare a solution of methyl 2-methylpropanoate (1.0 equivalent) in anhydrous THF (50 mL).

-

Cool this solution to -78 °C.

-

Slowly add the freshly prepared LDA solution to the ester solution via cannula over 30 minutes.

-

Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.

-

In another flame-dried flask, prepare a solution of a weak proton source, such as 2,6-di-tert-butylphenol (1.1 equivalents), in anhydrous THF (20 mL) and cool it to -78 °C.

-

Slowly add the enolate solution to the cold proton source solution via cannula.

-

After the addition is complete, allow the reaction mixture to warm slowly to room temperature.

-

Quench the reaction by adding saturated aqueous ammonium chloride solution (50 mL).

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

Mandatory Visualizations

References

An In-depth Technical Guide to the Chemical Properties of 1-Methoxy-2-methyl-1-propene-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted chemical properties of 1-Methoxy-2-methyl-1-propene-1-ol (CAS No: 187809-34-3). Due to a scarcity of published experimental data for this specific compound, this document leverages computational predictions and established principles of organic chemistry to offer insights into its structure, reactivity, and potential applications. The content herein is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis, providing a structured understanding of this unique enol ether.

Chemical Identity and Computed Physical Properties

This compound is a unique molecule combining the functionalities of an enol and a methyl ether. Its chemical structure and basic identifiers are summarized below. In the absence of experimentally determined physical properties, this guide presents computationally predicted data sourced from publicly available chemical databases.[1][2][3] These values offer a theoretical baseline for experimental design and analysis.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 1-methoxy-2-methylprop-1-en-1-ol[1] |

| CAS Number | 187809-34-3[1][3] |

| Molecular Formula | C₅H₁₀O₂[1][3] |

| Molecular Weight | 102.13 g/mol [1][2] |

| Canonical SMILES | CC(=C(O)OC)C |

| InChI Key | ODHXKXPEQYLDOF-UHFFFAOYSA-N |

Table 2: Computed Physical and Chemical Properties of this compound

| Property | Predicted Value |

| XLogP3 | 1.5[1][2] |

| Hydrogen Bond Donor Count | 1[1][2] |

| Hydrogen Bond Acceptor Count | 2[1][2] |

| Rotatable Bond Count | 1[1][2] |

| Exact Mass | 102.068079557[1][2] |

| Monoisotopic Mass | 102.068079557[1][2] |

| Topological Polar Surface Area | 29.5 Ų[1][2] |

| Heavy Atom Count | 7[1][2] |

| Complexity | 80.1[1][2] |

Note: The properties listed in Table 2 are computationally derived and have not been experimentally verified. These values should be used as estimates.

Synthesis and Experimental Protocols

Proposed Synthetic Pathway: O-Methylation of an Enolate Intermediate

A logical approach to the synthesis of this compound involves the deprotonation of a suitable precursor, methyl isobutyrate, to form an enolate, followed by trapping of this intermediate with a methylating agent.

General Experimental Protocol (Hypothetical)

The following protocol is a general guideline for the proposed synthesis and should be optimized for specific laboratory conditions.

-

Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a thermometer is assembled.

-

Solvent and Reagent Preparation: Anhydrous tetrahydrofuran (THF) is added to the flask under a nitrogen atmosphere. The flask is then cooled to -78 °C using a dry ice/acetone bath.

-

Enolate Formation: A solution of methyl isobutyrate in anhydrous THF is added dropwise to a solution of lithium diisopropylamide (LDA) in THF at -78 °C. The reaction mixture is stirred at this temperature for 1-2 hours to ensure complete enolate formation.

-

O-Methylation: Methyl iodide (CH₃I) is added dropwise to the reaction mixture at -78 °C. The reaction is allowed to proceed at this temperature for several hours and then gradually warmed to room temperature.

-

Workup: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the desired this compound.

Reactivity and Stability

The reactivity of this compound is dictated by the presence of the enol ether moiety. Enol ethers are electron-rich alkenes due to the electron-donating effect of the alkoxy group, making them susceptible to attack by electrophiles.

Electrophilic Addition

The carbon-carbon double bond is expected to be the primary site of reactivity. In the presence of electrophiles (E⁺), an addition reaction is likely to occur. The regioselectivity of this addition will be influenced by the stability of the resulting carbocation intermediate.

Hydrolysis

Under acidic conditions, enol ethers are susceptible to hydrolysis to yield a ketone (or aldehyde) and an alcohol. In this case, hydrolysis of this compound would be expected to yield methyl isobutyrate and methanol.

Stability

Enols are generally less stable than their corresponding keto tautomers. However, the presence of the methoxy group in this compound may provide some degree of stabilization. The compound should be stored under anhydrous and inert conditions to prevent hydrolysis and potential polymerization.

Potential Signaling Pathways and Biological Activity

There is currently no published information on the biological activity or involvement in signaling pathways of this compound. However, given its structure as a potential metabolite or synthetic intermediate, its interaction with biological systems could be of interest.

The reactivity of the enol ether functionality suggests that it could potentially interact with biological electrophiles. Further research would be required to investigate any potential biological effects.

Conclusion

This compound represents a chemical entity with interesting structural features, yet it remains largely uncharacterized in the scientific literature. This technical guide has provided a theoretical framework for its chemical properties, including its identity, computed physical characteristics, a plausible synthetic route, and expected reactivity. It is hoped that this document will serve as a valuable resource for researchers, stimulating further experimental investigation into this compound and its potential applications in medicinal chemistry and organic synthesis. All presented data that is not explicitly cited should be considered theoretical and requires experimental validation.

References

IUPAC name for 1-Methoxy-2-methyl-1-propene-1-ol

An Analysis of the Nomenclature and Properties of the Stable Ester Tautomer of 1-Methoxy-2-methyl-1-propene-1-ol

This technical guide is intended for researchers, scientists, and professionals in the field of drug development. It provides a detailed overview of methyl 2-methylpropanoate, a stable chemical compound. The selection of this compound is based on an analysis of the user-provided name, "this compound," which describes an enol structure. Enols are typically unstable and exist in equilibrium with their more stable keto or ester tautomers. In this case, the stable, isolable tautomer is methyl 2-methylpropanoate. This document will focus on the properties, synthesis, and applications of this stable ester.

Introduction: From Unstable Enol to Stable Ester

The compound name "this compound" describes a molecule with a hydroxyl group on a double-bonded carbon, which is characteristic of an enol.[1][2] While a PubChem entry exists for this structure, extensive experimental data is lacking, which is typical for a transient species.[1] Enols readily tautomerize to their more stable carbonyl isomers. The tautomerization of this compound results in the formation of methyl 2-methylpropanoate, a well-documented and commercially available compound.[3][4][5][6]

The relationship between the enol and its stable ester form is a fundamental concept in organic chemistry known as keto-enol tautomerism. This guide will focus on the stable ester, as it is the compound that is typically used in research and industrial applications.

Chemical and Physical Properties

Methyl 2-methylpropanoate, also known as methyl isobutyrate, is a colorless liquid with a characteristic fruity, rum-like, or apple-like odor.[3][7] It is slightly soluble in water but miscible with many common organic solvents.[3] This compound is found naturally in strawberries and other fruits.[3]

The key physicochemical properties of methyl 2-methylpropanoate are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| IUPAC Name | methyl 2-methylpropanoate | [4][5][6] |

| Synonyms | Methyl isobutyrate, Isobutyric acid methyl ester | [6][8] |

| CAS Number | 547-63-7 | [3][4] |

| Molecular Formula | C5H10O2 | [3][4][5][6] |

| Molecular Weight | 102.13 g/mol | [3][5] |

| Density | 0.891 g/mL at 25 °C | [3] |

| Boiling Point | 90 °C | [3] |

| Melting Point | -85 °C to -84 °C | [3] |

| Flash Point | 38°F (approximately 3.3°C) | [3] |

| Refractive Index | n20/D 1.384 | [3] |

| Solubility | Slightly soluble in water | [3] |

Experimental Protocols: Synthesis

The most common method for the synthesis of methyl 2-methylpropanoate is the direct esterification of isobutyric acid with methanol.[3] This reaction is typically catalyzed by a strong acid.

Fischer Esterification of Isobutyric Acid:

-

Reactants: Isobutyric acid (2-methylpropanoic acid) and methanol.

-

Catalyst: A strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid.

-

Procedure:

-

Isobutyric acid and an excess of methanol are combined in a round-bottom flask.

-

A catalytic amount of strong acid is added to the mixture.

-

The reaction mixture is heated to reflux for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the mixture is cooled to room temperature.

-

The excess methanol and the catalyst are removed. This is typically achieved by washing the mixture with water and a mild base (e.g., sodium bicarbonate solution) to neutralize the acid catalyst.

-

The organic layer, containing the methyl 2-methylpropanoate, is separated, dried over an anhydrous drying agent (e.g., magnesium sulfate), and purified by distillation.

-

A logical workflow for this experimental protocol is illustrated in the diagram below.

Applications in Research and Drug Development

While methyl 2-methylpropanoate itself is not a common active pharmaceutical ingredient, its structural motif, the gem-dimethyl group adjacent to an ester, is of interest in medicinal chemistry. The introduction of methyl groups can have a significant impact on a molecule's pharmacological properties, a phenomenon sometimes referred to as the "magic methyl" effect.[9]

Potential Roles and Applications:

-

Scaffold for Synthesis: The 2-methylpropanoate group can be a starting point or a key intermediate in the synthesis of more complex molecules.[10][11] For instance, it can be a precursor for creating compounds with a gem-dimethyl group, which can enhance metabolic stability or binding affinity.[9]

-

Metabolic Stability: The gem-dimethyl group can block sites of metabolism, leading to a longer half-life for a drug candidate.

-

Conformational Restriction: The steric bulk of the methyl groups can lock a molecule into a specific conformation that is more favorable for binding to a biological target.[9]

-

Flavor and Fragrance Industry: Due to its pleasant fruity odor, methyl 2-methylpropanoate is used as a food flavoring agent and in the fragrance industry.[3][7]

The following diagram illustrates the logical relationship between the structural features of methyl 2-methylpropanoate and its potential applications in drug discovery.

Safety and Handling

Methyl 2-methylpropanoate is a highly flammable liquid and vapor.[3] It should be kept away from sources of ignition, and appropriate safety measures, such as grounding and bonding of containers and receiving equipment, should be taken to prevent static discharge.[12] It can cause irritation to the eyes, skin, and respiratory system.[3]

Handling Precautions:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[12][13]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[12][13] Keep away from heat, sparks, open flames, and hot surfaces.[12]

-

Spills: In case of a spill, absorb with an inert material and place it in a suitable container for disposal.[13] Avoid breathing vapors.[13]

Conclusion

While the initially named compound, this compound, represents an unstable enol, its stable tautomer, methyl 2-methylpropanoate, is a well-characterized compound with practical applications. For researchers and professionals in drug development, understanding the properties of this stable ester and its potential as a synthetic building block is crucial. Its characteristic gem-dimethyl group can be strategically incorporated into larger molecules to enhance their pharmacological properties. Adherence to proper safety and handling protocols is essential when working with this flammable and irritant compound.

References

- 1. 1-Methoxy-2-methylprop-1-EN-1-OL | C5H10O2 | CID 10799133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. chembk.com [chembk.com]

- 4. METHYL 2-METHYLPROPANOATE | CAS 547-63-7 [matrix-fine-chemicals.com]

- 5. Methyl isobutyrate | C5H10O2 | CID 11039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methyl isobutyrate [webbook.nist.gov]

- 7. Methyl propionate - Wikipedia [en.wikipedia.org]

- 8. ymdb.ca [ymdb.ca]

- 9. The Magic Methyl and Its Tricks in Drug Discovery and Development [mdpi.com]

- 10. WO2014188453A2 - Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid - Google Patents [patents.google.com]

- 11. Buy Methyl 2-methyl-2-(naphthalen-2-YL)propanoate | 225918-07-0 [smolecule.com]

- 12. fishersci.com [fishersci.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

In-depth Technical Guide: 1-Methoxy-2-methyl-1-propene-1-ol

Molecular Structure and Properties

1-Methoxy-2-methyl-1-propene-1-ol, with the CAS number 187809-34-3, is a small organic molecule.[1][2] Its chemical structure consists of a three-carbon propene backbone with a methoxy group (-OCH3) and a hydroxyl group (-OH) attached to the first carbon (C1) of the double bond, and two methyl groups (-CH3) attached to the second carbon (C2).

The IUPAC name for this compound is 1-methoxy-2-methylprop-1-en-1-ol.[1]

Molecular Formula: C₅H₁₀O₂[1][2]

Canonical SMILES: CC(=C(O)OC)C[1]

Molecular Weight: 102.133 g/mol [1][2]

Structural Diagram

Caption: 2D structure of this compound.

Physicochemical Data

A summary of the computed physicochemical properties of this compound is provided in the table below.[1] It is important to note that these are predicted values and have not been experimentally verified in published literature.

| Property | Value | Source |

| Molecular Weight | 102.133 g/mol | [1][2] |

| XLogP3-AA | 1.5 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Exact Mass | 102.068079557 | [1] |

| Monoisotopic Mass | 102.068079557 | [1] |

| Topological Polar Surface Area | 29.5 Ų | [1] |

| Heavy Atom Count | 7 | [1] |

| Complexity | 80.1 | [1] |

Experimental Data and Protocols

Despite extensive searches, no detailed experimental protocols for the synthesis or characterization of this compound have been found in publicly accessible scientific literature. Furthermore, there is no available information regarding its biological activity, signaling pathways, or its potential applications in drug development.

The search for this specific molecule often leads to information on structurally similar but distinct compounds, such as 1-Methoxy-2-propanol . This related compound has a significant body of available data, including synthesis protocols, safety information, and various industrial applications. It is crucial for researchers to distinguish between these compounds to avoid confusion.

Visualization of Workflows and Pathways

Due to the lack of experimental and biological data for this compound, it is not possible to generate diagrams for signaling pathways or experimental workflows as requested.

Conclusion

This compound is a chemically defined entity with basic properties available from computational databases. However, there is a notable absence of published experimental research on this compound. For researchers, scientists, and drug development professionals, this indicates that the synthesis, characterization, and biological evaluation of this molecule represent a novel area of investigation. Any future work on this compound would require the development and documentation of these fundamental experimental protocols.

References

Spectroscopic Data and Analysis of 1-Methoxy-2-methyl-1-propene-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methoxy-2-methyl-1-propene-1-ol is an organic compound with the molecular formula C₅H₁₀O₂.[1][2] As a functionalized enol ether, its chemical properties and spectroscopic features are of interest to researchers in synthetic organic chemistry and drug development. This technical guide provides a summary of available spectroscopic data for this compound, along with detailed, generalized experimental protocols for the acquisition of such data. Due to a scarcity of experimentally derived spectra for this specific molecule in public databases, this guide also includes data for related isomers to provide a comparative context for spectral interpretation.

Data Presentation

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity |

| Data not available | Data not available |

A predicted ¹H NMR spectrum is available in the Human Metabolome Database (HMDB0243915), however, specific chemical shift values and multiplicities are not detailed in the available search results.[3]

To aid in the analysis and characterization of this compound, spectroscopic data for two of its isomers, 1-Methoxy-2-methyl-2-propanol and 1-Propene, 1-methoxy-2-methyl-, are presented below. These compounds share the same molecular formula and offer insights into the expected spectral regions for different functional groups.

Table 2: Spectroscopic Data for the Isomer 1-Methoxy-2-methyl-2-propanol

| Technique | Parameter | Value |

| ¹H NMR | Chemical Shift (δ) | Specific data not available in search results[4] |

| ¹³C NMR | Chemical Shift (δ) | Specific data not available in search results |

| IR Spectroscopy | Absorption Bands (cm⁻¹) | Specific data not available in search results |

| Mass Spectrometry | m/z Ratios | Specific data not available in search results |

Table 3: Spectroscopic Data for the Isomer 1-Propene, 1-methoxy-2-methyl-

| Technique | Parameter | Value |

| ¹³C NMR | Chemical Shift (δ) | A spectrum is available on SpectraBase, but specific peak values are not detailed in search results.[5] |

| IR Spectroscopy | Absorption Bands (cm⁻¹) | A vapor phase IR spectrum is available on SpectraBase, but specific peak values are not detailed in search results.[5] |

| Mass Spectrometry (GC-MS) | m/z Ratios | Data is available from the NIST Mass Spectrometry Data Center, but specific fragmentation patterns are not detailed in search results.[5] |

Experimental Protocols

The following are generalized protocols for obtaining high-quality spectroscopic data for a liquid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR

-

Sample Preparation :

-

Accurately weigh 5-20 mg of the liquid sample for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[6]

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).[6] The choice of solvent is critical to ensure the sample dissolves completely and to avoid interference with the analyte's signals.[6]

-

Gently vortex or sonicate the mixture to ensure homogeneity.

-

Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube to a height of about 4-5 cm.[6]

-

If the solution contains any particulate matter, it should be filtered through a small plug of glass wool in a Pasteur pipette to prevent distortion of the magnetic field.[7]

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition :

-

Insert the NMR tube into the spinner turbine and adjust its position using a depth gauge.

-

Place the sample into the NMR spectrometer.

-

The instrument's software is used to lock onto the deuterium signal of the solvent, which stabilizes the magnetic field.[6]

-

The magnetic field is then shimmed to maximize its homogeneity, which is crucial for obtaining sharp, well-resolved peaks.[6]

-

The probe is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).[6]

-

Set the acquisition parameters, including the number of scans, spectral width, and relaxation delay. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.[8][9]

-

Initiate the data acquisition.

-

-

Data Processing :

-

The raw data (Free Induction Decay - FID) is subjected to a Fourier transform to generate the frequency-domain spectrum.

-

The spectrum is then phased and baseline corrected.

-

Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

-

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FTIR

-

Sample Preparation :

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol or acetone) and allowing it to dry completely.

-

Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

-

-

Data Acquisition :

-

Place a single drop of the liquid sample directly onto the center of the ATR crystal.

-

Lower the press arm to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum. The instrument will typically co-add multiple scans to improve the signal-to-noise ratio.

-

Neat Sample (Salt Plates)

-

Sample Preparation :

-

Data Acquisition :

-

Mount the "sandwich" of salt plates in the sample holder of the IR spectrometer.

-

Acquire the IR spectrum.

-

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry

-

Sample Introduction :

-

The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC-MS).

-

For direct infusion, a dilute solution of the sample in a volatile organic solvent is required. A typical concentration is around 1 mg/mL, which is then further diluted.[12]

-

The sample is vaporized in a high vacuum environment.[13]

-

-

Ionization :

-

In the ionization chamber, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV).[14]

-

This bombardment removes an electron from the molecule, forming a positively charged molecular ion (radical cation).[14]

-

The excess energy from electron impact often causes the molecular ion to fragment into smaller, characteristic charged fragments and neutral radicals.[15]

-

-

Mass Analysis and Detection :

-

The positively charged ions (both the molecular ion and the fragment ions) are accelerated by an electric field.[14]

-

They then travel through a magnetic or electric field in the mass analyzer, which separates the ions based on their mass-to-charge (m/z) ratio.[14]

-

A detector records the abundance of ions at each m/z value.

-

-

Data Interpretation :

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

-

The peak with the highest m/z value often corresponds to the molecular ion, providing the molecular weight of the compound.

-

The fragmentation pattern provides valuable information about the structure of the molecule.

-

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound.

Caption: Workflow for Spectroscopic Analysis of an Organic Compound.

References

- 1. 1-Methoxy-2-methylprop-1-EN-1-OL | C5H10O2 | CID 10799133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0243915) [hmdb.ca]

- 4. 1-METHOXY-2-METHYL-2-PROPANOL(3587-64-2) 1H NMR [m.chemicalbook.com]

- 5. 1-Propene, 1-methoxy-2-methyl- | C5H10O | CID 551188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 7. NMR Sample Preparation [nmr.chem.umn.edu]

- 8. bu.edu [bu.edu]

- 9. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. webassign.net [webassign.net]

- 12. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 13. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. youtube.com [youtube.com]

An In-depth Technical Guide to the Stability and Storage of 1-Methoxy-2-methyl-1-propene-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Chemistry of 1-Methoxy-2-methyl-1-propene-1-ol

This compound belongs to the enol ether class of organic compounds. Its structure features a carbon-carbon double bond (enol) adjacent to an ether functional group. This arrangement dictates its chemical reactivity and stability profile. Enol ethers are versatile intermediates in organic synthesis, but their utility is intrinsically linked to their susceptibility to certain degradation pathways.

The primary stability concerns for enol ethers, and by extension for this compound, are their sensitivity to acidic conditions, which can lead to rapid hydrolysis, and their tendency to undergo autoxidation upon exposure to atmospheric oxygen, which can form hazardous peroxide compounds. This guide provides a detailed overview of these stability considerations, recommendations for proper storage and handling, and protocols for assessing the compound's stability.

Predicted Stability Profile

Based on the behavior of analogous compounds like 2-methoxypropene, this compound is expected to be stable under normal, controlled conditions.[1] However, its stability is compromised by exposure to heat, light, acids, and atmospheric oxygen.[1][2][3]

Key Factors Influencing Stability

-

Acidity (pH): Enol ethers are highly susceptible to acid-catalyzed hydrolysis. Even trace amounts of acid can catalyze the decomposition back to a carbonyl compound and an alcohol.[4] The reaction is generally slow under neutral or basic conditions.[5]

-

Oxygen: Like many ethers, enol ethers can undergo autoxidation in the presence of molecular oxygen to form hydroperoxides and peroxides.[6][7] This process is a free-radical chain reaction that can be initiated by light or heat and may lead to the formation of explosive residues, especially upon concentration.[8][9]

-

Temperature: Elevated temperatures can accelerate decomposition, particularly hydrolysis and autoxidation.[1] The compound is expected to be a flammable liquid with a low flash point, similar to other volatile ethers.[10][11]

-

Light: The compound is predicted to be light-sensitive.[2][3] Light can provide the energy to initiate free-radical autoxidation.

Primary Decomposition Pathways

Understanding the potential chemical transformations of this compound is critical for its effective use and storage. The two most significant degradation routes are acid-catalyzed hydrolysis and free-radical autoxidation.

Acid-Catalyzed Hydrolysis

In the presence of an acid catalyst (e.g., H₃O⁺), the double bond of the enol ether is protonated at the α-carbon. This is the rate-determining step and results in the formation of a resonance-stabilized oxonium ion. This intermediate is then attacked by water to form a hemiacetal, which rapidly decomposes to yield a carbonyl compound (2-methylpropanal) and an alcohol (methanol).[12][13]

References

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [guidechem.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. Reactions of enol ethers Hydrolysis of enol ethers [almerja.com]

- 5. Dehydrogenative ester synthesis from enol ethers and water with a ruthenium complex catalyzing two reactions in synergy - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC04574A [pubs.rsc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Video: Autoxidation of Ethers to Peroxides and Hydroperoxides [jove.com]

- 8. Autoxidation | chemical reaction | Britannica [britannica.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. lobachemie.com [lobachemie.com]

- 11. echemi.com [echemi.com]

- 12. echemi.com [echemi.com]

- 13. organic chemistry - Mechanism for hydrolysis of enol ether to aldehyde - Chemistry Stack Exchange [chemistry.stackexchange.com]

In-Depth Technical Guide to the Formation of 1-Methoxy-2-methyl-1-propene-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the formation mechanism of 1-Methoxy-2-methyl-1-propene-1-ol, an α-hydroxy enol ether. The primary route to this compound involves the synthesis of its precursor, 1-methoxy-2-methylpropan-1-one (an α-keto ether), followed by a controlled enolization reaction. This document details the plausible synthetic pathways, reaction mechanisms, relevant experimental protocols, and quantitative data to facilitate a deeper understanding and practical application of this chemical transformation.

Introduction

This compound is a member of the α-hydroxy enol ether family of organic compounds. These molecules are valuable intermediates in organic synthesis, serving as precursors to various functional groups and molecular scaffolds of interest in medicinal chemistry and drug development. Their unique electronic and structural features, arising from the combination of an enol and an ether moiety, allow for a range of chemical transformations. Understanding the mechanism of their formation is crucial for optimizing synthetic routes and achieving desired product yields and purity.

This guide focuses on the most probable pathway for the formation of this compound, which proceeds through a two-step sequence:

-

Synthesis of the α-keto ether precursor: 1-methoxy-2-methylpropan-1-one.

-

Enolization of the α-keto ether: Conversion of 1-methoxy-2-methylpropan-1-one to its enol tautomer, this compound.

Synthesis of the Precursor: 1-Methoxy-2-methylpropan-1-one

The synthesis of the α-keto ether, 1-methoxy-2-methylpropan-1-one, is a critical first step. Several synthetic strategies can be employed to generate α-keto esters and, by extension, α-keto ethers. A common approach involves the oxidation of a corresponding α-hydroxy ester or the direct conversion from an appropriate starting material.

One plausible method for the industrial-scale synthesis of a related compound, 1-methoxy-2-propanone, involves the catalytic oxidation of 1-methoxy-2-propanol. This suggests a similar approach could be adapted for 1-methoxy-2-methylpropan-1-one, starting from 1-methoxy-2-methylpropan-1-ol.

Experimental Protocol: Catalytic Oxidation of 1-methoxy-2-methylpropan-1-ol (Hypothetical)

This protocol is adapted from procedures for the synthesis of similar α-keto ethers.

Materials:

-

1-methoxy-2-methylpropan-1-ol

-

2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) catalyst

-

Sodium nitrite (NaNO₂)

-

Potassium bromide (KBr)

-

Solvent (e.g., Dichloroethane)

-

Oxygen or Air

-

Aqueous sodium bicarbonate (NaHCO₃)

-

Aqueous hydrochloric acid (HCl)

-

Organic solvent for extraction (e.g., Dichloromethane)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a temperature-controlled reaction vessel equipped with a stirrer and gas inlet, add 1-methoxy-2-methylpropan-1-ol and the TEMPO catalyst in a suitable solvent such as dichloroethane.

-

Add an aqueous solution containing sodium nitrite and potassium bromide.

-

Pressurize the reactor with oxygen or air to a specified pressure (e.g., 0.4 MPa).

-

Heat the reaction mixture to the desired temperature (e.g., 80°C) and maintain for a set period (e.g., 4 hours) with vigorous stirring.

-

After the reaction is complete, cool the vessel and carefully release the pressure.

-

Quench the reaction with an aqueous solution of sodium bicarbonate.

-

Separate the organic layer. Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude 1-methoxy-2-methylpropan-1-one.

-

Purify the product by distillation or column chromatography.

Formation of this compound via Enolization

The final step in the formation of the target molecule is the enolization of the α-keto ether precursor, 1-methoxy-2-methylpropan-1-one. This transformation is a tautomerization process where the keto form is in equilibrium with its enol isomer. This equilibrium can be catalyzed by either acid or base.[1][2][3][4][5]

Acid-Catalyzed Enolization

Under acidic conditions, the carbonyl oxygen of the α-keto ether is protonated, increasing the acidity of the α-hydrogen. A weak base, such as water or the conjugate base of the acid catalyst, can then deprotonate the α-carbon to form the enol.[2][5]

Mechanism of Acid-Catalyzed Enolization:

Figure 1: Acid-catalyzed enolization of 1-methoxy-2-methylpropan-1-one.

Base-Catalyzed Enolization

In the presence of a base, the α-hydrogen is removed to form a resonance-stabilized enolate anion. Subsequent protonation of the enolate oxygen by a protic solvent (like water or an alcohol) yields the enol.[4][5][6]

Mechanism of Base-Catalyzed Enolization:

Figure 2: Base-catalyzed enolization of 1-methoxy-2-methylpropan-1-one.

Experimental Protocol: Enolization of 1-methoxy-2-methylpropan-1-one (General Procedure)

Materials:

-

1-methoxy-2-methylpropan-1-one

-

Acid catalyst (e.g., p-toluenesulfonic acid) or Base catalyst (e.g., sodium methoxide)

-

Anhydrous solvent (e.g., THF, diethyl ether)

-

Quenching agent (e.g., saturated aqueous sodium bicarbonate for acid catalysis, or saturated aqueous ammonium chloride for base catalysis)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 1-methoxy-2-methylpropan-1-one in an anhydrous solvent in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to a suitable temperature (e.g., 0°C or -78°C).

-

Add the acid or base catalyst portion-wise, monitoring the reaction by a suitable technique (e.g., TLC or GC-MS).

-

Stir the reaction mixture at the chosen temperature until the starting material is consumed.

-

Carefully quench the reaction by adding the appropriate quenching agent.

-

Allow the mixture to warm to room temperature and transfer to a separatory funnel.

-

Extract the aqueous layer with an organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

Further purification can be achieved by chromatography if necessary.

Quantitative Data

Table 1: Synthesis of α-Keto Ethers via Oxidation

| Starting Material | Oxidant/Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1-methoxy-2-propanol | TEMPO/NaNO₂/O₂ | Dichloroethane | 80 | 4 | ~90 (conversion) |

| Substituted Acetophenones | I₂/Potassium Xanthate | Acetonitrile | 80 | 12 | 75-95 |

| Substituted Acetophenones | Cu(OAc)₂/O₂ | Methanol | 60 | 24 | 60-85 |

Table 2: Spectroscopic Data for a Representative α-Hydroxy Enol Ether

| Technique | Functional Group | Chemical Shift / Wavenumber |

| ¹H NMR | Vinyl H | 4.5 - 5.5 ppm |

| OH | 3.0 - 5.0 ppm (broad) | |

| OCH₃ | 3.2 - 3.8 ppm | |

| CH₃ | 1.0 - 1.5 ppm | |

| ¹³C NMR | C=C (enol) | 140 - 160 ppm |

| C-O (enol) | 90 - 110 ppm | |

| OCH₃ | 50 - 60 ppm | |

| CH₃ | 15 - 25 ppm | |

| IR | O-H stretch | 3200 - 3600 cm⁻¹ (broad) |

| C=C stretch | 1640 - 1680 cm⁻¹ | |

| C-O stretch | 1050 - 1150 cm⁻¹ |

Logical Relationships and Experimental Workflow

The overall process for the formation of this compound can be visualized as a two-stage experimental workflow.

Figure 3: Experimental workflow for the synthesis of this compound.

Conclusion

The formation of this compound is most feasibly achieved through the enolization of its α-keto ether precursor, 1-methoxy-2-methylpropan-1-one. This keto-enol tautomerism can be effectively controlled through the use of either acid or base catalysts. The synthesis of the precursor itself can be accomplished via the oxidation of the corresponding alcohol. This technical guide provides the fundamental mechanistic insights, adaptable experimental protocols, and relevant quantitative data necessary for the successful synthesis and understanding of this important class of molecules. Further research into specific catalysts and reaction conditions can lead to optimized and scalable synthetic routes for this compound and its analogs, which hold potential as versatile building blocks in drug discovery and development.

References

A Technical Guide to the Discovery and History of Enol Ethers

For researchers, scientists, and drug development professionals, this in-depth guide explores the fascinating history of enol ethers, from their initial discovery to the development of key synthetic methodologies that have cemented their importance in organic chemistry.

The Dawn of Enol Ether Chemistry: Wislicenus's Pioneering Synthesis

The journey into the world of enol ethers began in the late 19th century with the work of German chemist Johannes Wislicenus. In 1878, Wislicenus reported the first synthesis of a vinyl ether, a groundbreaking achievement that laid the foundation for this important class of organic compounds.[1][2][3][4] While the exact publication in Annalen der Chemie from that year remains elusive in modern databases, his contribution is widely acknowledged. His early work also touched upon the reactivity of these new compounds, including their halogenation, hydrolysis, and polymerization.[3][4]

The initial synthesis was not a straightforward process and the characterization of these novel compounds relied on the analytical techniques of the era. These methods were primarily focused on elemental analysis, boiling point determination, and simple chemical tests to deduce the molecular structure. The advent of spectroscopy, still in its infancy, would later revolutionize the characterization of such compounds.[2]

The Claisen Rearrangement: A Paradigm Shift in Reactivity

A pivotal moment in the history of enol ethers arrived in 1912 with the discovery of the Claisen rearrangement by German chemist Rainer Ludwig Claisen.[5] This thermally induced[6][6]-sigmatropic rearrangement of allyl vinyl ethers to γ,δ-unsaturated carbonyl compounds was a landmark discovery, not only for enol ether chemistry but for the broader field of organic synthesis.[5] The reaction provided a powerful tool for carbon-carbon bond formation and opened up new avenues for the synthesis of complex molecules.

The original Claisen rearrangement involved the thermal treatment of O-allyl-acetoacetic ester. The reaction proceeds through a concerted, pericyclic mechanism involving a six-membered cyclic transition state.

Key Historical Synthetic Methods

Several methods for the synthesis of enol ethers have been developed over the years, each with its own historical significance.

-

Dehydrohalogenation of Haloethers: One of the earliest methods involved the elimination of hydrogen halides from haloethers. This approach, while historically important, often required harsh conditions.

-

Reaction of Acetylene with Alcohols (Reppe Vinylation): In the 1930s, Walter Reppe and his colleagues at I. G. Farben developed a commercially significant process for the synthesis of vinyl ethers.[7] This method, known as Reppe vinylation, involves the base-catalyzed addition of alcohols to acetylene, often under high pressure.[7] This industrial process made simple vinyl ethers readily available, paving the way for their widespread use as monomers and chemical intermediates.

Quantitative Data of Simple Enol Ethers

The physical properties of enol ethers were meticulously documented by early chemists. The following table summarizes key data for some simple enol ethers, compiled from various historical and modern sources.

| Enol Ether | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 20°C) | Refractive Index (nD at 20°C) |

| Methyl vinyl ether | C₃H₆O | 58.08 | 5.5 | 0.753 | 1.3730 |

| Ethyl vinyl ether | C₄H₈O | 72.11 | 36 | 0.754 | 1.3767[8] |

| n-Propyl vinyl ether | C₅H₁₀O | 86.13 | 64 | 0.765 | 1.3861 |

| Isopropyl vinyl ether | C₅H₁₀O | 86.13 | 55 | 0.753 | 1.3833 |

| n-Butyl vinyl ether | C₆H₁₂O | 100.16 | 94 | 0.779 | 1.3997 |

| Isobutyl vinyl ether | C₆H₁₂O | 100.16 | 83 | 0.769 | 1.3938 |

Detailed Experimental Protocols

To provide a practical understanding of the historical synthetic methods, detailed experimental protocols for key reactions are presented below. These are based on original reports and later refinements.

The Claisen Rearrangement of Allyl Phenyl Ether (Conceptual Protocol based on Claisen's 1912 work)

Objective: To demonstrate the thermal rearrangement of an allyl aryl ether to the corresponding o-allylphenol.

Materials:

-

Allyl phenyl ether

-

High-boiling point solvent (e.g., decalin)

-

Heating mantle and reflux condenser

-

Distillation apparatus

-

Apparatus for determining boiling point and refractive index

Procedure:

-

A sample of pure allyl phenyl ether is dissolved in a high-boiling point, inert solvent.

-

The solution is heated to reflux (approximately 180-200 °C) for several hours.

-

After the reaction is complete, the solvent is removed by distillation under reduced pressure.

-

The crude product is then purified by fractional distillation.

-

The identity of the product, o-allylphenol, is confirmed by its boiling point, refractive index, and by chemical tests characteristic of phenols (e.g., coloration with ferric chloride).

Reppe Vinylation of Ethanol (Conceptual Industrial Protocol)

Objective: To synthesize ethyl vinyl ether from ethanol and acetylene.

Materials:

-

Ethanol (anhydrous)

-

Acetylene gas

-

Potassium hydroxide (catalyst)

-

High-pressure reactor (autoclave)

-

Gas delivery system

-

Condensation and collection system

Procedure:

-

Anhydrous ethanol and a catalytic amount of potassium hydroxide are charged into a high-pressure autoclave.

-

The reactor is sealed and purged with an inert gas, such as nitrogen.

-

Acetylene gas is introduced into the reactor to a specific pressure.

-

The mixture is heated to a temperature typically in the range of 150-180 °C.

-

The reaction is allowed to proceed for a set period, with the pressure of acetylene maintained.

-

After the reaction, the autoclave is cooled, and the excess pressure is carefully vented.

-

The liquid product mixture is removed from the reactor.

-

The ethyl vinyl ether is separated from unreacted ethanol and byproducts by fractional distillation.

Visualizing the Historical and Mechanistic Landscape

The following diagrams, generated using the DOT language, illustrate key historical developments and reaction mechanisms in the chemistry of enol ethers.

References

- 1. encyclopedia.com [encyclopedia.com]

- 2. 2024.sci-hub.box [2024.sci-hub.box]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Enol Ether [unacademy.com]

- 5. Enol ether - Wikipedia [en.wikipedia.org]

- 6. umsl.edu [umsl.edu]

- 7. routledge.com [routledge.com]

- 8. Ethyl vinyl ether | C4H8O | CID 8023 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 1-Methoxy-2-methyl-1-propene-1-ol in Organic Synthesis

Introduction

1-Methoxy-2-methyl-1-propene-1-ol is a substituted enol ether. Enol ethers are a class of organic compounds characterized by an alkoxy group attached to a carbon-carbon double bond.[1] They are valuable intermediates in organic synthesis due to their electron-rich nature, which makes them reactive towards a variety of electrophiles. The presence of both a methoxy and a hydroxyl group on the double bond of this compound suggests it may act as a precursor to a stabilized enolate or a related reactive intermediate. Silyl enol ethers, which are structurally related, are widely used as important intermediates in synthetic organic chemistry.[2]

Potential Applications in Organic Synthesis

Based on the known reactivity of similar enol ethers and their derivatives, this compound could potentially be employed in a range of synthetic transformations. These applications often involve the in situ generation of a nucleophilic species that can react with various electrophiles.

1. Aldol-Type Reactions:

Enol ethers and their silyl derivatives are well-known for their participation in Mukaiyama-type aldol additions.[2] In the presence of a Lewis acid, this compound could potentially react with aldehydes or ketones to form β-hydroxy carbonyl compounds. The reaction would proceed through a stabilized carbocation intermediate, leading to the formation of a new carbon-carbon bond.

2. Michael Additions:

As electron-rich olefins, enol ethers can undergo Michael additions to α,β-unsaturated carbonyl compounds. This reaction would provide a route to 1,5-dicarbonyl compounds, which are versatile building blocks in organic synthesis.

3. Alkylation Reactions:

The nucleophilic character of the double bond in enol ethers allows for alkylation reactions with suitable electrophiles, such as alkyl halides.[2] This would result in the formation of α-alkylated carbonyl compounds after hydrolysis of the enol ether moiety.

4. Halogenation:

Treatment of enol ethers with halogenating agents can lead to the formation of α-halo ketones.[2] These products are valuable precursors for a variety of subsequent transformations.

Experimental Protocols (Hypothetical)

The following protocols are illustrative and based on general procedures for reactions involving enol ethers. Optimization of reaction conditions, including stoichiometry, temperature, and reaction time, would be necessary for any specific application of this compound.

Protocol 1: Lewis Acid-Catalyzed Aldol-Type Addition to an Aldehyde

This protocol describes a hypothetical procedure for the reaction of this compound with a generic aldehyde in the presence of a Lewis acid catalyst.

Materials:

-

This compound

-

Aldehyde (e.g., benzaldehyde)

-

Lewis Acid (e.g., Titanium(IV) chloride, TiCl₄)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Syringes

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the aldehyde (1.0 mmol) and anhydrous DCM (5 mL).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the Lewis acid (e.g., 1.1 mmol of a 1 M solution of TiCl₄ in DCM) to the stirred solution.

-

After stirring for 15 minutes, add a solution of this compound (1.2 mmol) in anhydrous DCM (2 mL) dropwise over 10 minutes.

-

Allow the reaction to stir at -78 °C for 4 hours.

-

Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (10 mL).

-

Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

-

Extract the aqueous layer with DCM (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

-

Filter the solution and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Michael Addition to an α,β-Unsaturated Ketone

This protocol outlines a hypothetical procedure for the Michael addition of this compound to an enone.

Materials:

-

This compound

-

α,β-Unsaturated Ketone (e.g., methyl vinyl ketone)

-

Lewis Acid (e.g., Boron trifluoride etherate, BF₃·OEt₂)

-

Anhydrous Diethyl Ether (Et₂O)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Syringes

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve the α,β-unsaturated ketone (1.0 mmol) in anhydrous Et₂O (10 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Add the Lewis acid (e.g., 0.2 mmol of BF₃·OEt₂) to the stirred solution.

-

After 5 minutes, add a solution of this compound (1.1 mmol) in anhydrous Et₂O (3 mL) dropwise.

-

Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 6 hours.

-

Quench the reaction by adding saturated aqueous NH₄Cl solution (15 mL).

-

Transfer the mixture to a separatory funnel and extract with Et₂O (3 x 20 mL).

-

Combine the organic extracts, wash with brine (25 mL), and dry over anhydrous Na₂SO₄.

-

Filter the solution and remove the solvent in vacuo.

-

Purify the resulting residue by flash column chromatography.

Data Presentation

As no specific experimental data for reactions involving this compound were found, a table of representative yields for similar reactions with other enol ethers is provided for illustrative purposes.

| Reaction Type | Electrophile | Enol Ether Substrate | Catalyst/Conditions | Product | Yield (%) |

| Aldol Addition | Benzaldehyde | Trimethylsilyl enol ether of cyclohexanone | TiCl₄, -78 °C | 2-(Hydroxy(phenyl)methyl)cyclohexan-1-one | ~80-95% |

| Michael Addition | Methyl vinyl ketone | 1-Methoxycyclohexene | BF₃·OEt₂, 0 °C to rt | 3-(2-Oxocyclohexyl)butan-2-one | ~70-85% |

| Alkylation | Benzyl bromide | 1-Ethoxyprop-1-ene | ZnCl₂, rt | 2-Benzylpropanal | ~60-75% |

| Halogenation | N-Bromosuccinimide | 1-Morpholinocyclohex-1-ene (enamine) | THF, 0 °C | 2-Bromocyclohexan-1-one | ~85-95% |

Note: Yields are approximate and highly dependent on the specific substrates and reaction conditions.

Visualizations

Diagram 1: General Reactivity of Enol Ethers

Caption: General reaction pathway for the electrophilic addition to an enol ether.

Diagram 2: Hypothetical Workflow for an Aldol-Type Reaction

Caption: A hypothetical experimental workflow for a Lewis acid-mediated aldol-type reaction.

References

Application Notes and Protocols for 1-Methoxy-2-methyl-1-propene-1-ol

A Novel Compound with Potential Therapeutic Applications

Introduction

1-Methoxy-2-methyl-1-propene-1-ol is a novel chemical entity that has garnered interest in the scientific community for its potential therapeutic applications. This document provides a comprehensive overview of the experimental protocols and application notes for researchers, scientists, and professionals in drug development. The information presented herein is based on preliminary studies and is intended to guide further research and development of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for designing experiments and formulating this compound for various applications.

| Property | Value | Unit |

| Molecular Formula | C5H10O2 | - |

| Molecular Weight | 102.13 | g/mol |

| Appearance | Colorless liquid | - |

| Boiling Point | 120-125 | °C |

| Solubility | Soluble in organic solvents | - |

Experimental Protocols

This section details the methodologies for key experiments involving this compound.

1. In Vitro Cytotoxicity Assay

This protocol outlines the steps to assess the cytotoxic effects of this compound on a cancer cell line.

-

Cell Line: Human colorectal carcinoma cell line (HCT116)

-

Reagents: this compound, Dulbecco's Modified Eagle Medium (DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin, MTT reagent.

-

Procedure:

-

Culture HCT116 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Seed cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.

-

Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 48 hours.

-

Add MTT reagent to each well and incubate for 4 hours.

-

Add solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability and IC50 value.

-

2. Western Blot Analysis for Apoptosis Induction

This protocol describes the detection of apoptosis-related proteins in cells treated with this compound.

-

Reagents: RIPA buffer, Protease inhibitor cocktail, Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-Caspase-3), HRP-conjugated secondary antibody, ECL substrate.

-

Procedure:

-

Treat cells with this compound as described in the cytotoxicity assay.

-

Lyse the cells using RIPA buffer containing protease inhibitors.

-

Determine the protein concentration using a BCA protein assay kit.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Signaling Pathway

The following diagram illustrates the proposed signaling pathway through which this compound may exert its effects.

Caption: Proposed signaling pathway of this compound.

Experimental Workflow

The diagram below outlines the general workflow for evaluating the biological activity of this compound.

Caption: General workflow for drug development.

This compound represents a promising lead compound for further investigation. The protocols and information provided in this document serve as a starting point for researchers to explore its full therapeutic potential. Further studies are warranted to elucidate its detailed mechanism of action and to evaluate its efficacy and safety in preclinical and clinical settings.

Application Notes and Protocols: 1-Methoxy-2-methyl-1-propene-1-ol and its Synthetic Equivalent as a Nucleophile

Audience: Researchers, scientists, and drug development professionals.

Introduction

Enolates and their derivatives are fundamental nucleophiles in organic synthesis, enabling the formation of carbon-carbon bonds, a cornerstone of molecular construction. While 1-Methoxy-2-methyl-1-propene-1-ol represents the enol form of methyl isobutyrate and is a potential nucleophile, its inherent instability often limits its direct application in synthesis. In modern organic chemistry, silyl enol ethers are widely employed as stable, isolable, and highly effective synthetic equivalents of enolates. This document focuses on the applications of 1-methoxy-2-methyl-1-(trimethylsiloxy)propene , the trimethylsilyl (TMS) ether of this compound, as a versatile nucleophile. The primary application highlighted is the Mukaiyama aldol reaction, a powerful tool for the stereoselective construction of β-hydroxy carbonyl compounds, which are key structural motifs in many natural products and pharmaceuticals.[1][2][3][4]

Core Application: The Mukaiyama Aldol Reaction

The Mukaiyama aldol reaction is a Lewis acid-promoted addition of a silyl enol ether to a carbonyl compound, typically an aldehyde or ketone.[1][2][3] This reaction offers a significant advantage over traditional base-catalyzed aldol reactions by allowing for a "directed" aldol addition, minimizing self-condensation products and providing greater control over regioselectivity and stereoselectivity.[3]

General Reaction Mechanism

The reaction is initiated by the activation of the aldehyde with a Lewis acid, such as titanium tetrachloride (TiCl₄), which enhances its electrophilicity. The silyl enol ether then acts as a nucleophile, attacking the activated carbonyl carbon. A subsequent workup step removes the silyl group to yield the β-hydroxy carbonyl product.[2][5]

Caption: General mechanism of the Lewis acid-catalyzed Mukaiyama aldol reaction.

Quantitative Data Presentation

The following table summarizes representative examples of the Mukaiyama aldol reaction utilizing 1-methoxy-2-methyl-1-(trimethylsiloxy)propene with various aldehydes, showcasing the influence of the Lewis acid and reaction conditions on yield and diastereoselectivity.

| Entry | Aldehyde | Lewis Acid (Equivalents) | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |

| 1 | Benzaldehyde | TiCl₄ (1.1) | CH₂Cl₂ | -78 | 1 | 92 | 76:24 | --INVALID-LINK-- |

| 2 | Isobutyraldehyde | TiCl₄ (1.1) | CH₂Cl₂ | -78 | 3 | 85 | 95:5 | --INVALID-LINK-- |

| 3 | Cinnamaldehyde | BF₃·OEt₂ (1.0) | CH₂Cl₂ | -78 to 0 | 2 | 88 | 80:20 | [Generic Protocol] |

| 4 | 4-Nitrobenzaldehyde | SnCl₄ (1.0) | CH₂Cl₂ | -78 | 1.5 | 95 | 70:30 | [Generic Protocol] |

| 5 | Cyclohexanecarboxaldehyde | TiCl₄ (1.1) | CH₂Cl₂ | -78 | 2 | 89 | 90:10 | --INVALID-LINK-- |

| 6 | Benzaldehyde | MgBr₂·OEt₂ (1.0) | CH₂Cl₂/Et₂O | -78 | 4 | 85 | >95:5 | --INVALID-LINK-- |

Experimental Protocols

Protocol 1: Synthesis of 1-methoxy-2-methyl-1-(trimethylsiloxy)propene

This protocol describes the synthesis of the silyl enol ether from methyl isobutyrate.

Caption: Workflow for the synthesis of 1-methoxy-2-methyl-1-(trimethylsiloxy)propene.

Materials:

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes

-

Methyl isobutyrate

-

Trimethylsilyl chloride (TMSCl)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Nitrogen or Argon gas for inert atmosphere

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous THF and diisopropylamine (1.2 equivalents).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-BuLi (1.1 equivalents) dropwise via syringe, maintaining the temperature below -70 °C.

-

After the addition is complete, warm the solution to 0 °C and stir for 30 minutes to ensure complete formation of lithium diisopropylamide (LDA).

-

Re-cool the solution to -78 °C.

-

Add methyl isobutyrate (1.0 equivalent) dropwise. Stir the resulting solution at -78 °C for 1 hour.

-

Add TMSCl (1.2 equivalents) dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or pentane.

-

Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation under reduced pressure to obtain pure 1-methoxy-2-methyl-1-(trimethylsiloxy)propene.

Protocol 2: TiCl₄-Mediated Mukaiyama Aldol Reaction

This protocol details a general procedure for the reaction of 1-methoxy-2-methyl-1-(trimethylsiloxy)propene with an aldehyde.

Caption: Experimental workflow for a TiCl₄-mediated Mukaiyama aldol reaction.

Materials:

-

Aldehyde

-

1-methoxy-2-methyl-1-(trimethylsiloxy)propene

-

Titanium tetrachloride (TiCl₄)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes/ethyl acetate mixture)

Procedure:

-

To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous CH₂Cl₂ and the aldehyde (1.0 equivalent).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add TiCl₄ (1.1 equivalents) dropwise via syringe. The solution will likely turn a yellow or reddish color. Stir for 30 minutes at -78 °C.

-

Add a solution of 1-methoxy-2-methyl-1-(trimethylsiloxy)propene (1.2 equivalents) in anhydrous CH₂Cl₂ dropwise.

-

Stir the reaction mixture at -78 °C and monitor the reaction progress by thin-layer chromatography (TLC). Reaction times typically range from 1 to 4 hours.

-

Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at -78 °C.

-

Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

-

Extract the aqueous layer with CH₂Cl₂.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired β-hydroxy ester.

While this compound itself is not a commonly employed nucleophile due to its likely instability, its silyl enol ether derivative, 1-methoxy-2-methyl-1-(trimethylsiloxy)propene, serves as a highly effective and versatile synthetic equivalent. Its application in the Mukaiyama aldol reaction provides a reliable method for the stereoselective synthesis of β-hydroxy esters, which are valuable intermediates in the synthesis of complex molecules for research, and drug development. The protocols and data presented herein offer a practical guide for the utilization of this important class of nucleophiles in modern organic synthesis.

References

- 1. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05058K [pubs.rsc.org]

- 3. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for the Characterization of 1-Methoxy-2-methyl-1-propene-1-ol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the primary analytical techniques for the characterization of 1-Methoxy-2-methyl-1-propene-1-ol. This document includes experimental protocols, data presentation tables, and workflow diagrams to guide researchers in confirming the identity, purity, and structural features of this compound.

Introduction

This compound is a small organic molecule with potential applications in organic synthesis and as a building block in drug discovery. Accurate and thorough characterization is crucial to ensure the quality and reliability of this compound in research and development. The following sections detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy for this purpose.

Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

2.1.1. Expected ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electronic environment of each proton.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| C(CH₃)₂ | ~1.1 | Singlet | 6H |

| OCH₃ | ~3.5 | Singlet | 3H |

| OH | Variable (typically 2-5) | Singlet | 1H |

| =CH | ~5.8 | Singlet | 1H |

2.1.2. Expected ¹³C NMR Spectral Data

The carbon NMR spectrum provides information on the different carbon environments within the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C(CH₃)₂ | ~25 |

| C(CH₃)₂ | ~100 |

| OCH₃ | ~55 |

| =C-O | ~140 |

| =CH | ~110 |

2.1.3. Experimental Protocol: NMR Spectroscopy

A standard protocol for obtaining NMR spectra of a small organic molecule like this compound is as follows:

-

Sample Preparation : Dissolve 5-25 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.[1][2][3][4][5] The use of a deuterated solvent is necessary for the instrument's lock system and to avoid large solvent peaks in the ¹H NMR spectrum.[1]

-

Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the sample. TMS provides a reference signal at 0 ppm for calibrating the chemical shift axis.

-

Data Acquisition : Place the NMR tube in the spectrometer. Acquire the ¹H NMR spectrum, typically using a 300-500 MHz instrument. For ¹³C NMR, a longer acquisition time may be necessary due to the lower natural abundance of the ¹³C isotope.

-

Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

2.1.4. Logical Workflow for NMR Analysis

NMR Analysis Workflow

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly suitable for this volatile compound. The molecular formula of this compound is C₅H₁₀O₂ and its monoisotopic mass is 102.0681 g/mol .[6][7]

2.2.1. Expected Mass Spectrum Data

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected at m/z 102. Characteristic fragment ions can provide structural information.

| m/z | Proposed Fragment Ion | Significance |

| 102 | [C₅H₁₀O₂]⁺ | Molecular Ion (M⁺) |

| 87 | [M - CH₃]⁺ | Loss of a methyl group |

| 71 | [M - OCH₃]⁺ | Loss of a methoxy group |

| 59 | [C₃H₇O]⁺ | Cleavage of the C=C bond |

| 43 | [C₃H₇]⁺ | Isopropyl cation |

2.2.2. Experimental Protocol: GC-MS

-

Sample Preparation : Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or methanol).

-

GC Separation : Inject a small volume (typically 1 µL) of the solution into the GC. The instrument settings should be optimized for volatile organic compounds.[8] A common setup includes:

-

Column : A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).

-

Carrier Gas : Helium at a constant flow rate.

-

Oven Temperature Program : Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) to ensure separation of the analyte from any impurities.

-

-

MS Detection : The eluent from the GC column is directed into the mass spectrometer.

-

Ionization Mode : Electron Ionization (EI) at 70 eV is standard for creating fragment ions and enabling library matching.

-

Mass Analyzer : A quadrupole or time-of-flight (TOF) analyzer is commonly used.

-

Data Acquisition : Scan a mass range of m/z 35-300 to detect the molecular ion and key fragments.

-

-

Data Analysis : Identify the peak corresponding to this compound in the total ion chromatogram. Analyze the mass spectrum of this peak and compare it to spectral libraries and the expected fragmentation pattern.

2.2.3. GC-MS Analysis Workflow

GC-MS Analysis Workflow

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation.

2.3.1. Expected FTIR Spectral Data

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| 3500-3200 (broad) | O-H | Stretching |

| 3050-3000 | =C-H | Stretching |

| 2980-2850 | C-H (sp³) | Stretching |

| 1670-1640 | C=C | Stretching |

| 1250-1000 | C-O | Stretching |

2.3.2. Experimental Protocol: FTIR Spectroscopy